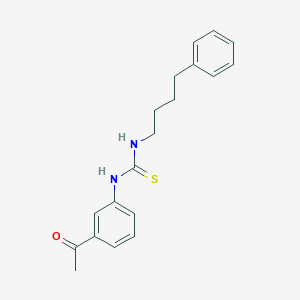![molecular formula C23H16N2O5S B4725390 3-(5-{[1-(4-methylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4725390.png)
3-(5-{[1-(4-methylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid
Descripción general
Descripción
The study and analysis of complex organic compounds involve understanding their synthesis, molecular structure, chemical reactions, physical and chemical properties. These compounds often serve as key components in pharmaceuticals, materials science, and organic chemistry research.
Synthesis Analysis
Synthesis of complex molecules often involves multi-step reactions, starting from simpler precursors. For example, the synthesis of benzofuran derivatives through the Stobbe condensation illustrates the complexity and creativity required in organic synthesis (Abdel‐Wahhab & El-Assal, 1968).
Molecular Structure Analysis
Determining a molecule's structure involves spectroscopic techniques and, in some cases, X-ray crystallography. These methods help elucidate the arrangement of atoms within a molecule and predict its reactivity and interactions with other molecules. For instance, the structure of azo-benzoic acids was confirmed using NMR, UV–VIS, and IR spectroscopy (Baul et al., 2009).
Chemical Reactions and Properties
Complex organic molecules participate in a variety of chemical reactions, influenced by their functional groups and molecular structure. Reactions such as acylation, cyclocondensation, and hydrolysis are common in synthesizing and modifying organic compounds. For example, the acylation of pyrimidine derivatives to form tetrahydro[1]benzothieno[3',2':4,5]pyrido[2,3-d]pyrimidin-5-ium salts illustrates the chemical reactivity of heterocyclic compounds (Tolkunov et al., 2013).
Propiedades
IUPAC Name |
3-[5-[(E)-[1-(4-methylphenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]furan-2-yl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O5S/c1-13-5-7-16(8-6-13)25-21(27)18(20(26)24-23(25)31)12-17-9-10-19(30-17)14-3-2-4-15(11-14)22(28)29/h2-12H,1H3,(H,28,29)(H,24,26,31)/b18-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BENSUKRITBUIIY-LDADJPATSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC(=CC=C4)C(=O)O)C(=O)NC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(O3)C4=CC(=CC=C4)C(=O)O)/C(=O)NC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[6-(4-tert-butylphenoxy)hexyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B4725314.png)
![3-(2-methylbenzyl)-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4725333.png)


![N-[4-(aminosulfonyl)phenyl]-2-[(5-ethyl-2-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B4725362.png)
![methyl [4-({[4-(4-fluorophenyl)-1-piperazinyl]carbonothioyl}amino)phenyl]acetate](/img/structure/B4725364.png)

![1-ethyl-N,N-dimethyl-4-[(3-methyl-4-nitrobenzoyl)amino]-1H-pyrazole-5-carboxamide](/img/structure/B4725372.png)
![2-chloro-N-[2-chloro-5-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B4725375.png)

![3-methyl-N-{[2-(3-methylbenzoyl)hydrazino]carbonothioyl}butanamide](/img/structure/B4725389.png)
![N-(4-fluorobenzyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B4725391.png)
![ethyl 2-[({[3-cyano-4-(2-furyl)-6-(trifluoromethyl)-2-pyridinyl]thio}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4725402.png)
![N-(2,3-dimethylphenyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide](/img/structure/B4725410.png)